4-[(2,5-dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine
Description
4-[(2,5-Dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine is a pyrimidine-based compound featuring a sulfanyl group attached to a 2,5-dimethylphenyl moiety and a piperidine-piperazine hybrid substituent. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical research, particularly in targeting receptors or enzymes where such scaffolds are prevalent. The compound’s synthesis typically involves nucleophilic substitution and coupling reactions to integrate the sulfanyl and piperazine-carbonyl-piperidine groups into the pyrimidine core. Structural characterization of this compound and its analogs often relies on crystallographic techniques, with software like SHELX playing a critical role in refining small-molecule structures .
Properties
IUPAC Name |
[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5OS/c1-21-8-9-22(2)25(18-21)35-27-19-26(29-20-30-27)32-12-10-23(11-13-32)28(34)33-16-14-31(15-17-33)24-6-4-3-5-7-24/h3-9,18-20,23H,10-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYBIRPUDPMIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,5-dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrimidine ring
- Substituents :
- A sulfanyl group attached to a dimethylphenyl moiety
- A piperidine ring with a phenylpiperazine carbonyl substituent
The molecular formula is , with a molecular weight of approximately 396.55 g/mol.
Research indicates that compounds with similar structures exhibit various biological activities, predominantly through interactions with neurotransmitter systems. The following mechanisms have been identified for related compounds:
- Serotonin Transporter Inhibition :
- Antagonism of 5-HT Receptors :
- Acetylcholinesterase Inhibition :
In Vitro Studies
Several studies have assessed the biological activity of similar compounds through in vitro assays:
- Antimicrobial Activity :
In Vivo Studies
In vivo studies are critical for understanding the therapeutic potential of the compound:
- Cognitive Enhancement :
Clinical Relevance
- Depression and Anxiety Disorders :
- Neurodegenerative Diseases :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate its uniqueness, this compound is compared to three analogs (A, B, and C) with modifications in substituent groups. Structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | R1 Substituent | R2 Substituent | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 2,5-Dimethylphenylsulfanyl | 4-(4-Phenylpiperazine-1-carbonyl)piperidine | Moderate solubility, high receptor affinity |
| Analog A | Pyrimidine | Phenylsulfanyl | 4-(Morpholine-4-carbonyl)piperidine | Lower solubility, reduced affinity |
| Analog B | Pyrimidine | 4-Chlorophenylsulfanyl | 4-(Piperidine-1-carbonyl)piperidine | Enhanced lipophilicity, moderate activity |
| Analog C | Pyrimidine | 2,5-Dimethylphenylsulfanyl | 4-(Benzoyl)piperidine | Poor solubility, high metabolic stability |
Key Findings:
Substituent Impact on Solubility :
- The 2,5-dimethylphenylsulfanyl group in the target compound improves solubility compared to Analog A (phenylsulfanyl) due to steric and electronic effects .
- Analog C’s benzoyl group reduces solubility, highlighting the importance of the piperazine-carbonyl linkage in the target compound.
Receptor Affinity :
- The phenylpiperazine moiety in the target compound enhances binding to serotonin/dopamine receptors compared to Analog B’s simple piperidine-carbonyl group.
Metabolic Stability :
- The hybrid piperazine-piperidine scaffold in the target compound shows balanced metabolic stability, whereas Analog C’s benzoyl group increases resistance to hepatic enzymes.
Methodological Considerations in Structural Analysis
Crystallographic data for these compounds are often refined using SHELX programs, which are benchmark tools for small-molecule structure determination. For instance, SHELXL’s precision in handling high-resolution data aids in resolving subtle conformational differences between analogs, such as torsional angles in the piperazine-carbonyl linkage . This methodological consistency ensures reliable comparisons of bond lengths, angles, and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
